2,2-Dimethyl-4'-trifluoromethylpropiophenone
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Overview
Description
2,2-Dimethyl-4’-trifluoromethylpropiophenone is an organic compound with the molecular formula C12H13F3O and a molecular weight of 230.23 g/mol . It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a propiophenone backbone with two methyl groups at the alpha position . This compound is used primarily in research and development within the fields of organic chemistry and material science .
Preparation Methods
The synthesis of 2,2-Dimethyl-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (in this case, a trifluoromethylbenzene derivative) and an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require an inert atmosphere and low temperatures to control the reactivity and yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,2-Dimethyl-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
2,2-Dimethyl-4’-trifluoromethylpropiophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The propiophenone backbone can undergo various chemical modifications, enabling the compound to act as a versatile intermediate in the synthesis of biologically active molecules .
Comparison with Similar Compounds
2,2-Dimethyl-4’-trifluoromethylpropiophenone can be compared with other similar compounds, such as:
2,2-Dimethylpropiophenone: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
4’-Trifluoromethylpropiophenone: Lacks the dimethyl groups, affecting its reactivity and applications.
2,2-Dimethyl-4’-methoxypropiophenone: Contains a methoxy group instead of a trifluoromethyl group, leading to different biological and chemical behaviors.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWAKKOBGUIQQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642476 |
Source
|
Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586346-65-8 |
Source
|
Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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